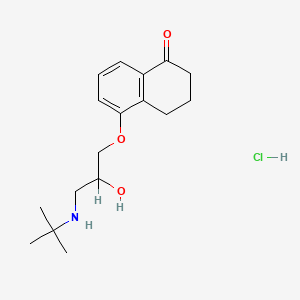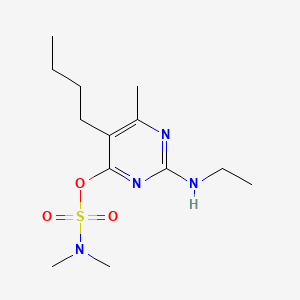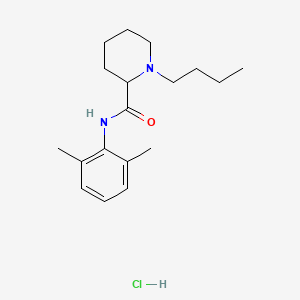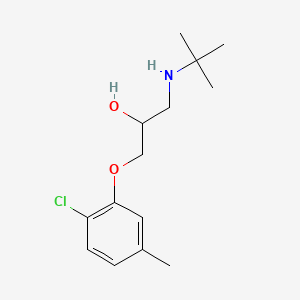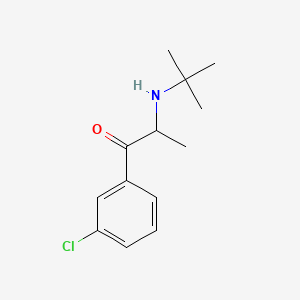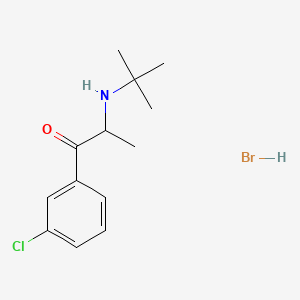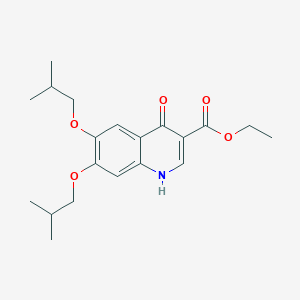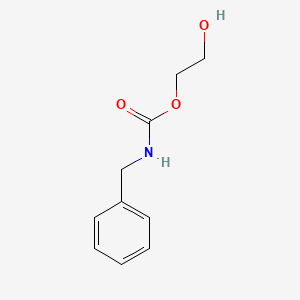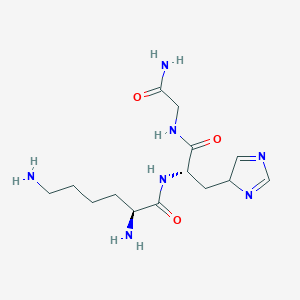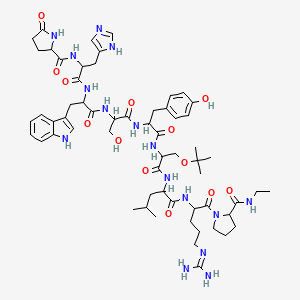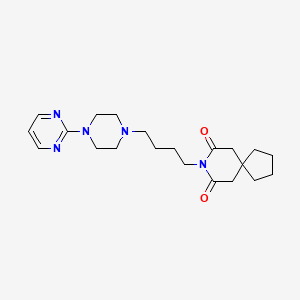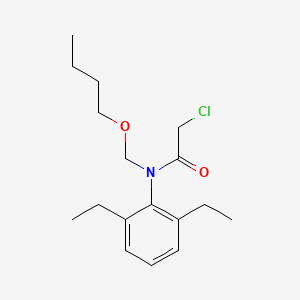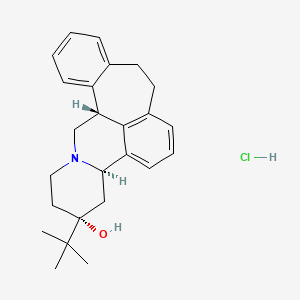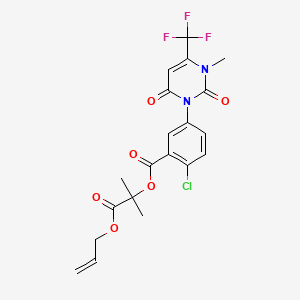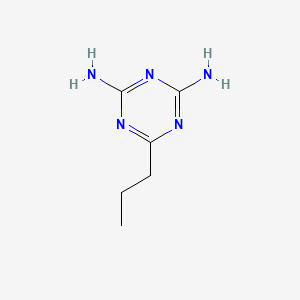
Butyroguanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyroguanamine derivatives are Analgesic drugs.
Wissenschaftliche Forschungsanwendungen
Butyric Acid and Insulin Sensitivity
Butyric acid, a short-chain fatty acid, has been studied for its role in regulating insulin sensitivity. In mice, dietary supplementation with butyrate prevented the development of insulin resistance and obesity. The mechanism involved promoting energy expenditure and enhancing mitochondrial function and biogenesis in skeletal muscle and brown fat (Gao et al., 2009).
Gastroenterology Applications
Butyric acid is used for pathologies of the colon, including functional and inflammatory conditions. Its potential applications extend to extraintestinal domains, such as in hematological, metabolic, and neurological pathologies (Sossai, 2012).
Intestinal Health in Animals
Sodium butyrate has shown to improve intestinal health and alter gut microbiota composition in broilers, indicating its potential as a feed additive to enhance animal health (Zou et al., 2019).
Therapeutic Potential in Gastrointestinal Diseases
Recent research outlines butyric acid's therapeutic potential in gastrointestinal diseases. Its clinical benefits are underscored by its ability to regulate gut health and its potential use in therapy (Borycka-Kiciak et al., 2017).
Role in Gut Microbiota and Health
Butyric acid, produced by gut symbionts like Clostridium butyricum, plays a crucial role in health and disease. It has been used as a probiotic and investigated for effects in various diseases including metabolic and neurodegenerative diseases (Stoeva et al., 2021).
Oncological Applications
Butyric acid derivatives have been studied for their potential in treating acute leukemias, indicating a strong maturative effect on gene transcription. This makes them appealing as specific therapeutic agents in oncology (Sontini et al., 2001).
Role in Constipation Treatment
Butyric acid has been investigated for its potential beneficial mechanisms in treating defecation disorders, primarily by reducing pain and inflammation in the gut (Pituch et al., 2013).
Impact on Diabetes
Supplementation with sodium butyrate showed effects on the pyroptosis-related genes in patients with type 2 diabetes, indicating potential therapeutic applications in diabetes management (Roshanravan et al., 2020).
Eigenschaften
CAS-Nummer |
5962-23-2 |
|---|---|
Produktname |
Butyroguanamine |
Molekularformel |
C6H11N5 |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
6-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChI-Schlüssel |
NGYGUYRBWLUDRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N)N |
Aussehen |
Solid powder |
Andere CAS-Nummern |
5962-23-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Butyroguanamine; AI3-51439; AI3 51439; AI351439 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



